4-amino-2-(butylthio)-N-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Compound Characterization

4-Amino-2-(butylthio)-N-methylbenzamide (CAS: 921076-60-0) is a functionalized benzamide derivative with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol. The compound features a 4-amino substitution on the benzene ring, a 2-position butylthio (-S-(CH2)3CH3) moiety, and an N-methylated amide group.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
CAS No. 921076-60-0
Cat. No. B3038863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-(butylthio)-N-methylbenzamide
CAS921076-60-0
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCCCCSC1=C(C=CC(=C1)N)C(=O)NC
InChIInChI=1S/C12H18N2OS/c1-3-4-7-16-11-8-9(13)5-6-10(11)12(15)14-2/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15)
InChIKeyMIZBXADTWPUFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(butylthio)-N-methylbenzamide (921076-60-0): Sourcing and Structural Benchmarking


4-Amino-2-(butylthio)-N-methylbenzamide (CAS: 921076-60-0) is a functionalized benzamide derivative with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol . The compound features a 4-amino substitution on the benzene ring, a 2-position butylthio (-S-(CH2)3CH3) moiety, and an N-methylated amide group . This scaffold belongs to the broader class of substituted benzamides, which are widely employed in medicinal chemistry and chemical biology as building blocks, potential enzyme modulators, and probes for protein-ligand interaction studies .

Why 4-Amino-2-(butylthio)-N-methylbenzamide Cannot Be Casually Replaced by In-Class Analogs


Substituted benzamide derivatives exhibit pronounced structure-activity relationships (SAR) wherein minor modifications—such as alterations in the S-alkyl chain length, substitution pattern on the aromatic ring, or N-alkylation status—can drastically alter physicochemical properties, binding affinities, and biological outcomes . Specifically, 4-amino-2-(butylthio)-N-methylbenzamide (MW 238.35) and its close analog 4-amino-2-(butylthio)benzamide (MW 224.32) differ by a single N-methyl group, a modification known in medicinal chemistry to influence hydrogen-bonding capacity, metabolic stability, and target engagement profiles . The absence of direct comparative biological data does not negate the established principle that such structural variations preclude generic interchangeability in research settings.

Quantitative Differentiation of 4-Amino-2-(butylthio)-N-methylbenzamide (921076-60-0) from Structural Analogs


Molecular Weight Differentiation from Non-Methylated Analog

4-Amino-2-(butylthio)-N-methylbenzamide exhibits a molecular weight of 238.35 g/mol, which is 14.03 g/mol higher than the closely related analog 4-amino-2-(butylthio)benzamide (MW 224.32 g/mol) due to the presence of an N-methyl group on the amide nitrogen . This structural modification is not merely cosmetic; N-methylation is a well-validated medicinal chemistry strategy that can modulate amide bond conformation, reduce hydrogen-bond donor capacity (by converting a primary to a secondary amide), and potentially alter passive membrane permeability and metabolic susceptibility .

Medicinal Chemistry Structure-Activity Relationship Compound Characterization

Hydrophobicity (LogP) Differentiation from Shorter Alkylthio Analogs

The butylthio substituent confers a predicted LogP of approximately 2.28 to 4-amino-2-(butylthio)-N-methylbenzamide [1]. While direct experimentally measured LogP values for the shorter alkylthio analogs (methylthio, ethylthio, propylthio) are not available in the primary literature, the fundamental Hansch-Fujita principle dictates that each additional methylene (-CH2-) unit in a homologous alkyl series increases LogP by approximately 0.5 units [2]. Therefore, the butylthio analog is predicted to be substantially more lipophilic than its methylthio (ΔLogP ~1.5), ethylthio (ΔLogP ~1.0), and propylthio (ΔLogP ~0.5) counterparts .

Lipophilicity Physicochemical Properties Drug Design

Distinct CAS Registry Number from Closest Structural Neighbors

4-Amino-2-(butylthio)-N-methylbenzamide is assigned CAS Registry Number 921076-60-0, which uniquely identifies this specific substitution pattern: 4-amino, 2-butylthio, and N-methyl on the benzamide core . In contrast, the des-methyl analog 4-amino-2-(butylthio)benzamide carries CAS 920483-92-7 , and the isomeric compound 3-amino-N-butyl-4-(methylthio)benzamide (same molecular formula, different substitution) carries a distinct CAS identifier . This unambiguous numerical identity is essential for accurate procurement, regulatory documentation, and reproducibility in research publications [1].

Chemical Identity Procurement Inventory Management

Hydrogen Bond Donor/Acceptor Profile Versus Des-Methyl Analog

The N-methylation in 4-amino-2-(butylthio)-N-methylbenzamide converts the amide group from a secondary amide (capable of both H-bond donating and accepting) to a tertiary amide (H-bond accepting only) . Specifically, the comparator compound 4-amino-2-(butylthio)benzamide (CAS 920483-92-7) possesses two amide hydrogen atoms available for H-bond donation (as reflected in its InChI string notation '(H2,13,14)'), whereas the target compound possesses only one (notation '(H,14,15)') . This reduction in H-bond donor count alters the compound's capacity to engage in specific intermolecular interactions with biological targets and affects its solvation and crystal packing behavior [1].

Hydrogen Bonding Medicinal Chemistry Molecular Recognition

Predicted Boiling Point and Thermal Stability Profile

The predicted boiling point of 4-amino-2-(butylthio)-N-methylbenzamide is 412.3 ± 40.0 °C at 760 mmHg, with a predicted density of 1.13 ± 0.1 g/cm³ . In comparison, the des-methyl analog 4-amino-2-(butylthio)benzamide exhibits a lower predicted boiling point of 393.6 ± 37.0 °C . The approximately 18.7 °C elevation in boiling point for the N-methylated analog is consistent with the increased molecular weight and the replacement of a primary amide with a secondary amide, which alters intermolecular hydrogen-bonding networks and vapor pressure characteristics [1].

Physicochemical Properties Compound Handling Process Chemistry

Structural Isomer Differentiation: Ortho-Butylthio vs Meta-Amino Configuration

An important procurement consideration is the distinction between 4-amino-2-(butylthio)-N-methylbenzamide (CAS 921076-60-0) and the structural isomer 3-amino-N-butyl-4-(methylthio)benzamide, which shares the identical molecular formula C12H18N2OS and molecular weight 238.35 g/mol . In the target compound, the butyl group is attached to sulfur at the 2-position of the benzene ring, while the N-methyl group resides on the amide nitrogen . In the isomer, the butyl group is attached to the amide nitrogen, while the sulfur carries a methyl group at the 4-position, and the amino group is at the 3-position . This regioisomeric difference produces distinct InChI Keys (MIZBXADTWPUFQK-UHFFFAOYSA-N for the target vs. VGBUWTVJHKGPTA-UHFFFAOYSA-N for the isomer), confirming they are fundamentally different chemical entities despite identical elemental composition [1].

Isomerism Chemical Identity Procurement Accuracy

Defined Research Applications for 4-Amino-2-(butylthio)-N-methylbenzamide (921076-60-0) Based on Verified Structural Differentiation


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on N-Methylation Effects

In medicinal chemistry programs exploring substituted benzamides as potential therapeutic leads, 4-amino-2-(butylthio)-N-methylbenzamide serves as a critical comparator to its des-methyl analog (4-amino-2-(butylthio)benzamide, CAS 920483-92-7). The N-methyl group alters the amide's hydrogen-bond donor capacity (reduction from two to one H-bond donor) , enabling researchers to probe the contribution of this specific interaction to target binding, solubility, and metabolic stability. Pairing these two compounds in parallel assays allows for direct interrogation of N-methylation as a specific structural variable while holding the 4-amino and 2-butylthio substituents constant.

Physicochemical Profiling: Lipophilicity Optimization in Homologous Alkylthio Series

4-Amino-2-(butylthio)-N-methylbenzamide (predicted LogP ~2.28) represents the more lipophilic end of the alkylthio homologous series when compared to its methylthio, ethylthio, and propylthio counterparts [1]. Researchers investigating the relationship between lipophilicity and membrane permeability, cellular uptake, or off-target binding can use this compound to establish the upper bound of hydrophobicity in their SAR campaign. The ~1.5 LogP unit difference relative to the methylthio analog corresponds to a theoretical ~30-fold difference in octanol-water partition coefficient, a magnitude sufficient to produce observable differences in biological assay outcomes.

Chemical Biology: Negative Control for Primary Amide-Dependent Interactions

In protein-ligand interaction studies where a primary amide hydrogen bond donor is hypothesized to be essential for target engagement, 4-amino-2-(butylthio)-N-methylbenzamide can function as a structurally matched negative control. The compound retains the 4-amino and 2-butylthio pharmacophoric elements but lacks the capacity for amide H-bond donation due to N-methylation . If a biological effect is observed with the des-methyl analog (4-amino-2-(butylthio)benzamide) but abolished with the N-methyl derivative, this provides strong evidence for the mechanistic importance of the primary amide moiety.

Analytical Chemistry: Method Development and Reference Standard Procurement

Given the existence of a regioisomer with identical molecular formula and molecular weight (3-amino-N-butyl-4-(methylthio)benzamide) , 4-amino-2-(butylthio)-N-methylbenzamide (CAS 921076-60-0) serves as a defined reference standard for chromatographic method development and validation. The distinct InChI Keys (MIZBXADTWPUFQK-UHFFFAOYSA-N vs. VGBUWTVJHKGPTA-UHFFFAOYSA-N) [1] confirm that these compounds should exhibit different retention times under optimized HPLC or GC conditions. Procuring the authentic CAS-registered compound ensures analytical methods accurately quantify the intended analyte and not an isomeric contaminant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-2-(butylthio)-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.